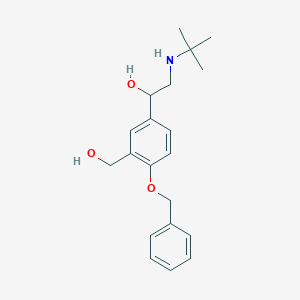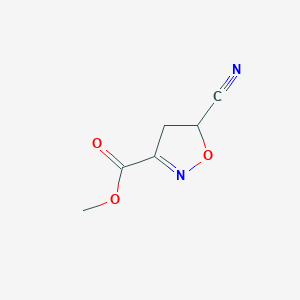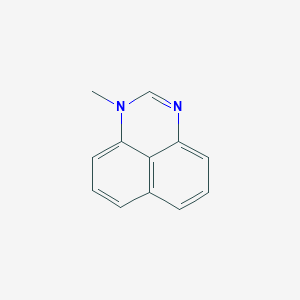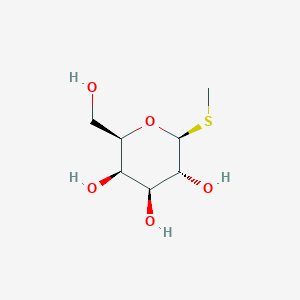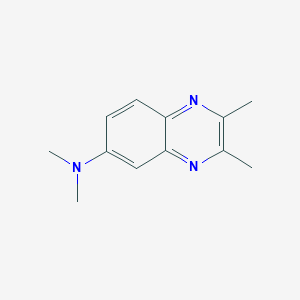
N,N,2,3-Tetramethyl-6-quinoxalinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2,3-Tetramethyl-6-quinoxalinamine (TMQA) is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is a quinoxaline derivative, which is a class of organic compounds that contain a nitrogen-containing heterocyclic ring. TMQA has been of particular interest due to its unique chemical properties, which make it a promising candidate for use in scientific research.
作用機序
The mechanism of action of N,N,2,3-Tetramethyl-6-quinoxalinamine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective properties, which may make it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N,N,2,3-Tetramethyl-6-quinoxalinamine in lab experiments is its high purity and stability, which make it easy to work with. This compound is also relatively inexpensive, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
将来の方向性
There are a number of future directions for research involving N,N,2,3-Tetramethyl-6-quinoxalinamine, including:
1. Further studies on the mechanism of action of this compound, in order to better understand its effects on cells and tissues.
2. Development of new synthesis methods for this compound, which may yield higher purity and better yields.
3. Exploration of the potential applications of this compound in materials science, such as the synthesis of new organic materials.
4. Investigation of the potential use of this compound as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases.
5. Development of new formulations of this compound for use in drug delivery systems, in order to improve its bioavailability and efficacy.
Conclusion
In conclusion, this compound is a promising compound that has a wide range of potential applications in various fields of science. Its unique chemical properties make it a valuable tool for researchers, and its potential as an anticancer and neuroprotective agent make it a promising candidate for further study. Further research is needed to fully understand the mechanism of action of this compound, and to explore its potential applications in materials science and drug delivery systems.
合成法
N,N,2,3-Tetramethyl-6-quinoxalinamine can be synthesized through a number of different methods, including the reaction of 2,3-dimethylquinoxaline with dimethylamine in the presence of a catalyst. Another method involves the reaction of 2,3-dimethylquinoxaline with methylamine in the presence of a reducing agent. These methods have been shown to yield high purity this compound with good yields.
科学的研究の応用
N,N,2,3-Tetramethyl-6-quinoxalinamine has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been shown to have antioxidant properties, which make it a potential candidate for use in the treatment of diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been shown to have potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a precursor for the synthesis of various organic materials, such as polymers and liquid crystals.
特性
CAS番号 |
109671-46-7 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC名 |
N,N,2,3-tetramethylquinoxalin-6-amine |
InChI |
InChI=1S/C12H15N3/c1-8-9(2)14-12-7-10(15(3)4)5-6-11(12)13-8/h5-7H,1-4H3 |
InChIキー |
UTCTZGFLUQMBFX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
正規SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
同義語 |
6-Quinoxalinamine,N,N,2,3-tetramethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




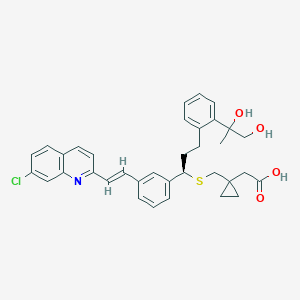
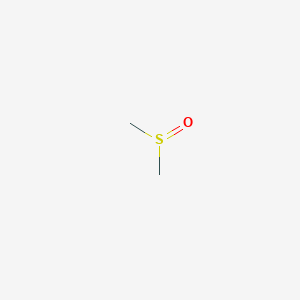

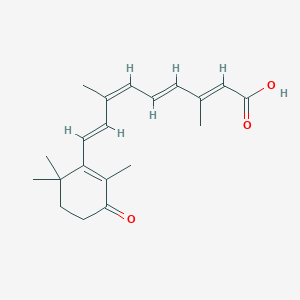

![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
